molecular formula C20H17N3O2 B8079725 Methyl 1-(1-benzyl-1H-pyrazol-4-yl)-1h-indole-3-carboxylate

Methyl 1-(1-benzyl-1H-pyrazol-4-yl)-1h-indole-3-carboxylate

Cat. No.: B8079725
M. Wt: 331.4 g/mol
InChI Key: HGPLBEINNSLPAC-UHFFFAOYSA-N
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Description

Methyl 1-(1-benzyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a pyrazole ring fused to an indole core, which is further modified with a benzyl group and a carboxylate ester.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-indole-3-carboxylic acid methyl ester and 1-benzyl-1H-pyrazol-4-yl bromide.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the bromide is replaced by the indole derivative. This process is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity.

  • Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency.

  • Continuous Flow Chemistry: Advanced methods like continuous flow chemistry can be employed to improve the efficiency and safety of the production process.

Types of Reactions:

  • Oxidation: The indole core can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the pyrazole ring to yield reduced derivatives.

  • Substitution: Substitution reactions at the benzyl group or the pyrazole ring can lead to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidized Derivatives: Oxidation can lead to the formation of indole-3-carboxylic acid derivatives.

  • Reduced Derivatives: Reduction can yield pyrazolylmethanol derivatives.

  • Substituted Derivatives: Substitution reactions can produce a wide range of benzyl-substituted pyrazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Indole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities.

Medicine: The compound's structural features make it a candidate for drug development. It can be used to design new therapeutic agents targeting various diseases.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of Methyl 1-(1-benzyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylate depends on its biological target. It may interact with enzymes or receptors, leading to biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

  • 1-(1-Methylpyrazol-4-yl)ethanone: A pyrazole derivative with a methyl group instead of a benzyl group.

  • 1-(1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride: A related compound with an amine group instead of a carboxylate ester.

Uniqueness: The presence of the indole core and the specific substitution pattern of the benzyl group and carboxylate ester make this compound unique compared to its analogs. Its reactivity and potential biological activities set it apart from similar compounds.

This comprehensive overview provides a detailed understanding of Methyl 1-(1-benzyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylate, from its synthesis to its applications and mechanisms

Properties

IUPAC Name

methyl 1-(1-benzylpyrazol-4-yl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-25-20(24)18-14-23(19-10-6-5-9-17(18)19)16-11-21-22(13-16)12-15-7-3-2-4-8-15/h2-11,13-14H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPLBEINNSLPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C3=CN(N=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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